molecular formula C13H24NO4S- B14647239 ({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide CAS No. 55551-30-9

({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide

Katalognummer: B14647239
CAS-Nummer: 55551-30-9
Molekulargewicht: 290.40 g/mol
InChI-Schlüssel: BAOAJYHLTMGPBP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide is a chemical compound with the molecular formula C13H24NO4S. It is a specialty material used in various scientific and industrial applications. This compound is known for its unique structural properties, which make it suitable for specific chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide involves multiple steps. The starting materials typically include 3,3,5-trimethylazepane and butan-2-one. The reaction conditions often require controlled temperatures and the presence of specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically conducted under an inert atmosphere to prevent any unwanted side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxidanide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products have distinct chemical properties and can be used in various applications.

Wissenschaftliche Forschungsanwendungen

({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfinyl groups into target molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide involves its interaction with molecular targets through its sulfinyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The pathways involved in these interactions are often studied using computational and experimental methods to understand the compound’s reactivity and selectivity.

Eigenschaften

CAS-Nummer

55551-30-9

Molekularformel

C13H24NO4S-

Molekulargewicht

290.40 g/mol

IUPAC-Name

[1-oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl] sulfite

InChI

InChI=1S/C13H25NO4S/c1-5-11(18-19(16)17)12(15)14-7-6-10(2)8-13(3,4)9-14/h10-11H,5-9H2,1-4H3,(H,16,17)/p-1

InChI-Schlüssel

BAOAJYHLTMGPBP-UHFFFAOYSA-M

Kanonische SMILES

CCC(C(=O)N1CCC(CC(C1)(C)C)C)OS(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.